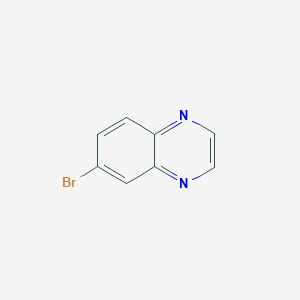












|
REACTION_CXSMILES
|
C1COCC1.Br[C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[N:13]=[CH:12][CH:11]=[N:10]2.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24](B(O)O)=[C:25]2[CH2:30][CH2:29][CH2:28][N:26]2[N:27]=1.C(=O)([O-])[O-].[K+].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CN(C=O)C.C1COCC1>[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:23]1[C:24]([C:7]2[CH:8]=[C:9]3[C:14](=[CH:15][CH:16]=2)[N:13]=[CH:12][CH:11]=[N:10]3)=[C:25]2[CH2:30][CH2:29][CH2:28][N:26]2[N:27]=1 |f:3.4.5,6.7.8.9.10,11.12|
|


|
Name
|
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
219 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2N=CC=NC2=CC1
|
|
Name
|
(2-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-boronic acid
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)B(O)O
|
|
Name
|
DMF THF
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O.C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.04 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
bis(1,2-bis(diphenylphosphino)ethane)palladium(0)
|
|
Quantity
|
78 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
|
Name
|
|
|
Quantity
|
80 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|


|
Type
|
CUSTOM
|
|
Details
|
stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
purge the solution with nitrogen for 10 min
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction with nitrogen for 2 min
|
|
Duration
|
2 min
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at room temperature for 20 min
|
|
Duration
|
20 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction to 65° C
|
|
Type
|
CUSTOM
|
|
Details
|
3 h
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
Stir
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction at 65° C. for 18 h
|
|
Duration
|
18 h
|
|
Type
|
FILTRATION
|
|
Details
|
filter through Celite® with methanol/chloroform
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purify by flash column chromatography
|
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the pure fractions from the preparative HPLC in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
treat with MP-carbonate beads
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C=2C=C1N=CC=NC1=CC2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82 mg | |
| YIELD: PERCENTYIELD | 30% | |
| YIELD: CALCULATEDPERCENTYIELD | 30.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |